molecular formula C7H4BrClO2 B2956841 2-Bromo-3-chloro-6-hydroxybenzaldehyde CAS No. 1427418-56-1

2-Bromo-3-chloro-6-hydroxybenzaldehyde

Cat. No.: B2956841
CAS No.: 1427418-56-1
M. Wt: 235.46
InChI Key: WEHHHXOCMSMOOR-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is characterized by the presence of a bromine atom at the second position, a chlorine atom at the third position, and a hydroxyl group at the sixth position on a benzene ring, along with an aldehyde group at the first position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-hydroxybenzaldehyde typically involves the bromination and chlorination of 2-hydroxybenzaldehyde (salicylaldehyde) under controlled conditions. The reaction conditions include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used to oxidize the aldehyde group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group to a primary alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, with reagents such as sodium hydroxide (NaOH) or potassium iodide (KI) being used.

Major Products Formed:

  • Oxidation: 2-Bromo-3-chloro-6-hydroxybenzoic acid

  • Reduction: 2-Bromo-3-chloro-6-hydroxybenzyl alcohol

  • Substitution: Various substituted benzaldehydes or benzoic acids, depending on the nucleophile used

Scientific Research Applications

2-Bromo-3-chloro-6-hydroxybenzaldehyde is utilized in various scientific research applications due to its unique chemical properties. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

2-Bromo-3-chloro-6-hydroxybenzaldehyde is similar to other halogenated benzaldehydes, such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde and 3-Chloro-2-hydroxybenzaldehyde. its unique combination of halogen atoms and hydroxyl group positions it as a valuable compound in specific applications. The presence of both bromine and chlorine atoms enhances its reactivity and versatility compared to compounds with only one type of halogen.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde

  • 3-Chloro-2-hydroxybenzaldehyde

  • 2-Chloro-3-hydroxybenzaldehyde

Properties

IUPAC Name

2-bromo-3-chloro-6-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHHHXOCMSMOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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